molecular formula C24H30O2 B14489378 4,4'-[(9R)-9,10-Dihydro-9,10-ethanoanthracene-1,5-diyl]di(butan-1-ol) CAS No. 65839-58-9

4,4'-[(9R)-9,10-Dihydro-9,10-ethanoanthracene-1,5-diyl]di(butan-1-ol)

Katalognummer: B14489378
CAS-Nummer: 65839-58-9
Molekulargewicht: 350.5 g/mol
InChI-Schlüssel: XRMXJXVTKJLBLY-ZMFCMNQTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4’-[(9R)-9,10-Dihydro-9,10-ethanoanthracene-1,5-diyl]di(butan-1-ol) is a chemical compound with the molecular formula C₂₄H₃₀O₂. It belongs to a group of stereoisomers and is characterized by its unique structure, which includes an anthracene core with two butan-1-ol groups attached .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(9R)-9,10-Dihydro-9,10-ethanoanthracene-1,5-diyl]di(butan-1-ol) typically involves the reaction of anthracene derivatives with butan-1-ol under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the correct stereochemistry is achieved .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

4,4’-[(9R)-9,10-Dihydro-9,10-ethanoanthracene-1,5-diyl]di(butan-1-ol) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce halogenated derivatives .

Wissenschaftliche Forschungsanwendungen

4,4’-[(9R)-9,10-Dihydro-9,10-ethanoanthracene-1,5-diyl]di(butan-1-ol) has various applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4,4’-[(9R)-9,10-Dihydro-9,10-ethanoanthracene-1-5-diyl]di(butan-1-ol) involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the anthracene core can participate in π-π interactions with aromatic systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4,4’-[(9R)-9,10-Dihydro-9,10-ethanoanthracene-1,5-diyl]di(butan-2-ol): Similar structure but with different positioning of the hydroxyl groups.

    4,4’-[(9R)-9,10-Dihydro-9,10-ethanoanthracene-1,5-diyl]di(propan-1-ol): Similar structure but with shorter alkyl chains.

Uniqueness

4,4’-[(9R)-9,10-Dihydro-9,10-ethanoanthracene-1-5-diyl]di(butan-1-ol) is unique due to its specific stereochemistry and the presence of two butan-1-ol groups, which can significantly influence its chemical reactivity and interactions with other molecules .

Eigenschaften

CAS-Nummer

65839-58-9

Molekularformel

C24H30O2

Molekulargewicht

350.5 g/mol

IUPAC-Name

4-[(8R)-10-(4-hydroxybutyl)-3-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]butan-1-ol

InChI

InChI=1S/C24H30O2/c25-15-3-1-7-17-9-5-11-19-22-14-13-21(23(17)19)20-12-6-10-18(24(20)22)8-2-4-16-26/h5-6,9-12,21-22,25-26H,1-4,7-8,13-16H2/t21-,22?/m1/s1

InChI-Schlüssel

XRMXJXVTKJLBLY-ZMFCMNQTSA-N

Isomerische SMILES

C1CC2C3=CC=CC(=C3[C@H]1C4=CC=CC(=C24)CCCCO)CCCCO

Kanonische SMILES

C1CC2C3=CC=CC(=C3C1C4=CC=CC(=C24)CCCCO)CCCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.